Cyclopentenylcytosine Cyclopentenylcytosine
Brand Name: Vulcanchem
CAS No.: 90597-22-1
VCID: VC0051076
InChI: InChI=1S/C10H13N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-3,6,8-9,14-16H,4H2,(H2,11,12,17)/t6-,8-,9+/m1/s1
SMILES: C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)CO
Molecular Formula: C10H13N3O4
Molecular Weight: 239.23 g/mol

Cyclopentenylcytosine

CAS No.: 90597-22-1

Reference Standards

VCID: VC0051076

Molecular Formula: C10H13N3O4

Molecular Weight: 239.23 g/mol

Cyclopentenylcytosine - 90597-22-1

CAS No. 90597-22-1
Product Name Cyclopentenylcytosine
Molecular Formula C10H13N3O4
Molecular Weight 239.23 g/mol
IUPAC Name 4-amino-1-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one
Standard InChI InChI=1S/C10H13N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-3,6,8-9,14-16H,4H2,(H2,11,12,17)/t6-,8-,9+/m1/s1
Standard InChIKey DUJGMZAICVPCBJ-VDAHYXPESA-N
Isomeric SMILES C1=CN(C(=O)N=C1N)[C@@H]2C=C([C@H]([C@H]2O)O)CO
SMILES C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)CO
Canonical SMILES C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)CO
Shelf Life Bulk: CPE-C was found to be stable under the following conditions: room temperature, dark; room temperature, light; 50 °C, dark; 50 °C, light. Solution: CPE-C was found to be stable at room temperature in 0.9% saline over a 75 hr period under exposure to light.
Solubility Water 7.5 (mg/mL)
Acetate buffer, pH 4 10.0 (mg/mL)
Carbonate buffer, pH 9 7.5 (mg/mL)
0.1 N HCl 15.0 (mg/mL)
0.1 N NaOH 7.5 (mg/mL)
Ethanol < 1 (mg/mL)
Methanol < 1 (mg/mL)
Butanol < 1 (mg/mL)
Dimethylacetamide > 30.0 (mg/mL)
DMSO > 30.0 (mg/mL)
Acetonitrile < 1 (mg/mL)
Ethyl acetate < 1 (mg/mL)
Chloroform < 1 (mg/mL)
Toluene < 1 (mg/mL)
Synonyms 1-(4-hydroxymethyl-2,3-dihydroxy-4-cyclopenten-1-yl)cytosine
1-cCyd
4-amino-1-(4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl)-2(1H)-pyrimidinone
cCyd
CPE-c
CPE-cytosine
cyclopentenyl cytosine
cyclopentenyl cytosine, (1R-(1alpha,4beta,5alpha))-isomer
cyclopentenylcytosine
NSC 375575
NSC-375575
PubChem Compound 72828
Last Modified Nov 11 2021
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